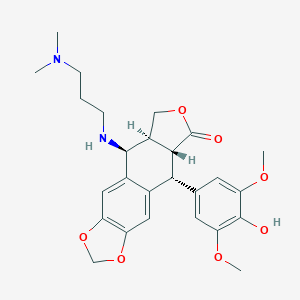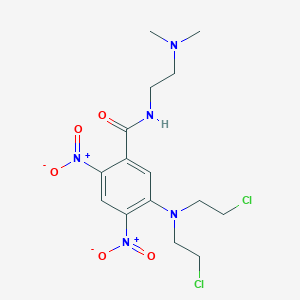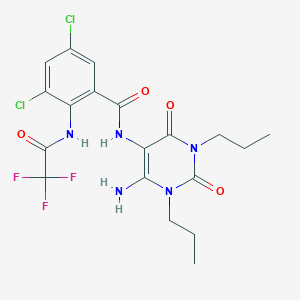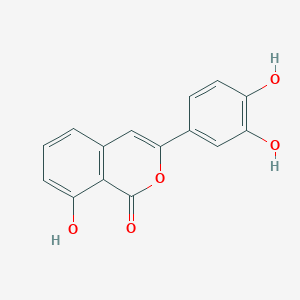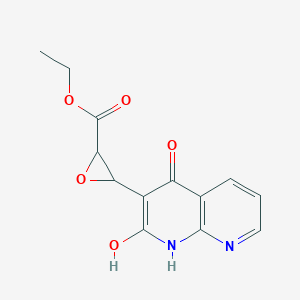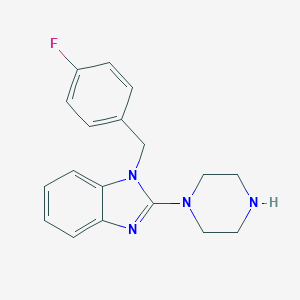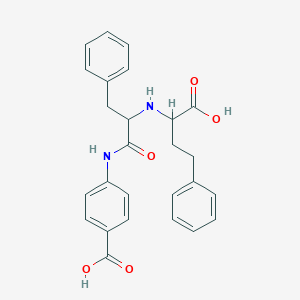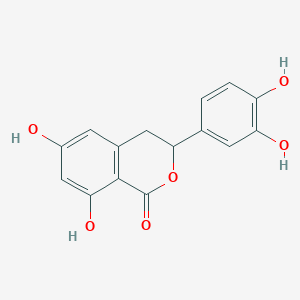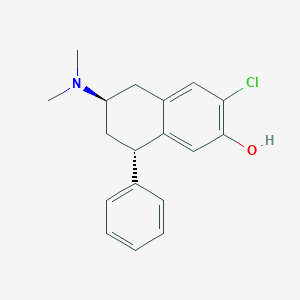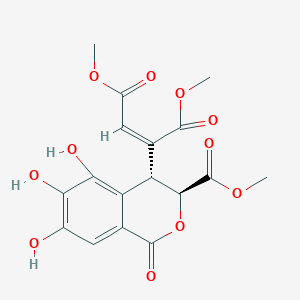
Dehydrochebulic acid trimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydrochebulic acid trimethyl ester (DCTE) is a natural compound that is isolated from the fruits of Terminalia chebula, a plant that is widely used in traditional medicine. DCTE has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
Dehydrochebulic acid trimethyl ester exerts its therapeutic effects through multiple mechanisms. It scavenges free radicals and inhibits oxidative stress, which is implicated in various diseases. Dehydrochebulic acid trimethyl ester also inhibits the activation of inflammatory pathways and reduces the production of pro-inflammatory cytokines. It has been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Dehydrochebulic acid trimethyl ester also regulates glucose metabolism and improves insulin sensitivity.
Biochemische Und Physiologische Effekte
Dehydrochebulic acid trimethyl ester has been found to modulate various biochemical and physiological pathways. It reduces lipid peroxidation and increases the activity of antioxidant enzymes. Dehydrochebulic acid trimethyl ester also reduces the levels of pro-inflammatory cytokines and inhibits the activation of NF-κB, a transcription factor that regulates inflammation. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Dehydrochebulic acid trimethyl ester also improves glucose uptake and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Dehydrochebulic acid trimethyl ester has several advantages for lab experiments. It is a natural compound that can be easily synthesized from chebulic acid. It has low toxicity and can be administered orally. Dehydrochebulic acid trimethyl ester also has a broad spectrum of therapeutic applications. However, there are some limitations to using Dehydrochebulic acid trimethyl ester in lab experiments. It has low solubility in water, which can affect its bioavailability. Dehydrochebulic acid trimethyl ester also has poor stability in acidic and alkaline conditions.
Zukünftige Richtungen
There are several future directions for Dehydrochebulic acid trimethyl ester research. One area of interest is its potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Dehydrochebulic acid trimethyl ester has been shown to protect neurons from oxidative stress and reduce inflammation in the brain. Another area of interest is its potential application in treating cardiovascular diseases. Dehydrochebulic acid trimethyl ester has been found to reduce oxidative stress and improve endothelial function. Further research is needed to investigate the safety and efficacy of Dehydrochebulic acid trimethyl ester in humans.
Synthesemethoden
Dehydrochebulic acid trimethyl ester can be synthesized from chebulic acid, which is extracted from Terminalia chebula. The synthesis involves the esterification of chebulic acid with methanol in the presence of a catalyst. The product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Dehydrochebulic acid trimethyl ester has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. Dehydrochebulic acid trimethyl ester has also been found to be effective in treating liver and kidney diseases.
Eigenschaften
CAS-Nummer |
154702-77-9 |
|---|---|
Produktname |
Dehydrochebulic acid trimethyl ester |
Molekularformel |
C17H16O11 |
Molekulargewicht |
396.3 g/mol |
IUPAC-Name |
dimethyl (Z)-2-[(3S,4R)-5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl]but-2-enedioate |
InChI |
InChI=1S/C17H16O11/c1-25-9(19)5-7(15(22)26-2)11-10-6(4-8(18)12(20)13(10)21)16(23)28-14(11)17(24)27-3/h4-5,11,14,18,20-21H,1-3H3/b7-5-/t11-,14-/m0/s1 |
InChI-Schlüssel |
OEUIKZZDJWSHAW-JWMYWAIISA-N |
Isomerische SMILES |
COC(=O)/C=C(/[C@@H]1[C@H](OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)\C(=O)OC |
SMILES |
COC(=O)C=C(C1C(OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)C(=O)OC |
Kanonische SMILES |
COC(=O)C=C(C1C(OC(=O)C2=CC(=C(C(=C12)O)O)O)C(=O)OC)C(=O)OC |
Synonyme |
dehydrochebulic acid trimethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



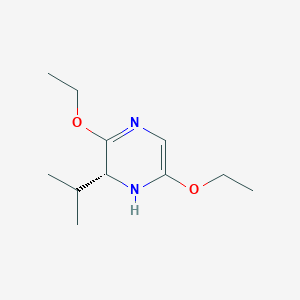
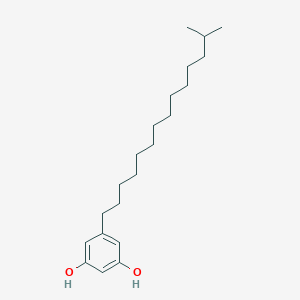
![Tert-butyl N-[(E)-but-2-enyl]carbamate](/img/structure/B115778.png)
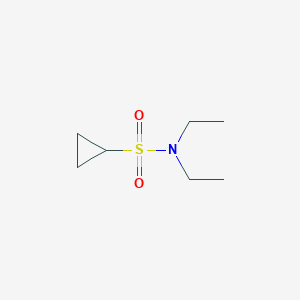
![Tert-butyl 4-[3-(propylamino)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B115782.png)
